1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
CAS No.:
Cat. No.: VC16358538
Molecular Formula: C21H26N4O2S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N4O2S |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C21H26N4O2S/c1-3-24-10-4-5-15(24)11-25-12-18(26)19(20(25)22)21-23-17(13-28-21)14-6-8-16(27-2)9-7-14/h6-9,13,15,22,26H,3-5,10-12H2,1-2H3 |
| Standard InChI Key | QIBJJYXCRRJHLF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Introduction
Structural Features
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Molecular Formula: The molecular formula for similar compounds typically involves a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. For a compound like 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol, the molecular formula is C16H24N4OS. Adjusting for the 4-methoxyphenyl group in the compound of interest would increase the molecular weight and alter the formula accordingly.
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Molecular Weight: The molecular weight would be higher than 320.5 g/mol due to the additional methoxy group on the phenyl ring.
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Functional Groups: The compound includes a thiazole ring, a pyrrolidine moiety, a pyrrole ring, and an imino group, which are crucial for its potential biological activities.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including condensation, alkylation, and reduction. Starting materials might include 4-methoxyphenyl derivatives and 1-ethylpyrrolidine. The process often requires careful control of temperature and pH to optimize yield and purity, with solvents like ethanol or dimethyl sulfoxide commonly used.
Data and Research Findings
Given the lack of specific data on this compound, we can infer from similar compounds that:
| Property | Value (Similar Compounds) |
|---|---|
| Molecular Formula | C16H24N4OS (for similar compounds) |
| Molecular Weight | Approx. >320.5 g/mol |
| IUPAC Name | Varies based on exact structure |
| InChI | Not specified for this compound |
| InChI Key | Not specified for this compound |
| Canonical SMILES | Not specified for this compound |
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